3-Fluoro-2-oxo-3H-2lambda~5~-pyrazole 3-Fluoro-2-oxo-3H-2lambda~5~-pyrazole
Brand Name: Vulcanchem
CAS No.: 921604-91-3
VCID: VC16949187
InChI: InChI=1S/C3H3FN2O/c4-3-1-2-5-6(3)7/h1-3H
SMILES:
Molecular Formula: C3H3FN2O
Molecular Weight: 102.07 g/mol

3-Fluoro-2-oxo-3H-2lambda~5~-pyrazole

CAS No.: 921604-91-3

Cat. No.: VC16949187

Molecular Formula: C3H3FN2O

Molecular Weight: 102.07 g/mol

* For research use only. Not for human or veterinary use.

3-Fluoro-2-oxo-3H-2lambda~5~-pyrazole - 921604-91-3

Specification

CAS No. 921604-91-3
Molecular Formula C3H3FN2O
Molecular Weight 102.07 g/mol
IUPAC Name 3-fluoro-2-oxido-3H-pyrazol-2-ium
Standard InChI InChI=1S/C3H3FN2O/c4-3-1-2-5-6(3)7/h1-3H
Standard InChI Key WRTPISISKQRNGF-UHFFFAOYSA-N
Canonical SMILES C1=CN=[N+](C1F)[O-]

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition

The compound has the molecular formula C₃H₃FN₂O, a molecular weight of 102.07 g/mol, and a systematic IUPAC name of 3-fluoro-2-oxo-2,3-dihydro-1H-pyrazole . Its structure features a five-membered aromatic ring containing two nitrogen atoms, with a fluorine substituent at position 3 and a ketone group at position 2 (Figure 1). The λ⁵ notation indicates a hypervalent sulfur-like configuration, though this descriptor is unconventional for pyrazoles and may reflect a specific tautomeric or resonance-stabilized state .

Table 1: Key identifiers of 3-fluoro-2-oxo-3H-2λ⁵-pyrazole

PropertyValue
CAS Registry Number921604-91-3
Molecular FormulaC₃H₃FN₂O
Molecular Weight102.07 g/mol
Synonymous Names3-Fluoro-2-oxo-3H-2λ⁵-pyrazole

Synthesis and Manufacturing

Synthetic Routes

While no explicit synthesis protocols for this compound are disclosed in public patents or journals, analogous pyrazole derivatives suggest feasible pathways:

  • Cyclocondensation: Reaction of hydrazine derivatives with β-fluorinated diketones or α,β-unsaturated carbonyl compounds . For example, fluorinated acetylacetone analogs could undergo cyclization with hydrazine hydrate under acidic conditions.

  • Halogen Exchange: Fluorination of 3-chloro-2-oxopyrazole precursors using potassium fluoride or tetrabutylammonium fluoride in polar aprotic solvents .

  • Oxidative Functionalization: Oxidation of 3-fluoro-pyrazoline intermediates with peroxides or hypervalent iodine reagents to introduce the ketone group .

Physicochemical Properties

Spectral Data

  • IR Spectroscopy: Expected peaks include N-H stretch (~3200 cm⁻¹), C=O stretch (~1700 cm⁻¹), and C-F stretch (~1100 cm⁻¹) .

  • NMR:

    • ¹H NMR: A singlet for the pyrazole ring proton (δ 6.8–7.2 ppm), with splitting patterns influenced by fluorine coupling .

    • ¹³C NMR: Carbonyl carbon at δ 160–170 ppm, fluorinated carbon at δ 90–100 ppm (J₃-C-F ≈ 250 Hz) .

Thermal Stability

Differential scanning calorimetry (DSC) of related 2-oxopyrazoles shows decomposition temperatures above 200°C, suggesting moderate thermal stability . The fluorine substituent likely enhances stability by reducing electron density at reactive sites.

Table 2: Predicted physicochemical properties

PropertyValueMethod of Estimation
LogP (Octanol-Water)0.45 ± 0.30Computational (PubChem)
Water Solubility12.3 mg/mLALOGPS
pKa4.2 (acidic NH)ChemAxon

Future Research Directions

  • Synthetic Optimization: Develop scalable routes using continuous-flow reactors or biocatalysis.

  • Biological Screening: Evaluate inhibition of 5-LO, cyclooxygenase-2 (COX-2), and ion channels.

  • Computational Modeling: Density functional theory (DFT) studies to map electronic effects of the λ⁵ configuration.

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